
Pramipexole Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramipexole Impurity A, also known as (S)-2-Amino-4,5,6,7-tetrahydro-6-aminobenzothiazole, is a degradation impurity associated with the drug pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. The impurity is formed during the stability study of pramipexole extended-release tablets and is detected using high-performance liquid chromatography (HPLC) methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole Impurity A involves the use of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the starting material. The reaction is carried out in anhydrous tetrahydrofuran (THF) as the solvent, with propionic anhydride added to obtain (S)-2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes a reduction reaction in a THF solution of borane to yield pramipexole base. Finally, hydrogen chloride gas is passed through to form pramipexole hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The process includes the preparation of impurity stock solutions by weighing specific amounts of pramipexole impurity standards and dissolving them in appropriate solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Pramipexole Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are used in the synthesis of pramipexole base from intermediates.
Substitution: Substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as borane in THF.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .
Applications De Recherche Scientifique
Pramipexole Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pramipexole formulations.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its role in the stability and efficacy of pramipexole as a therapeutic agent.
Industry: Used in the quality control and validation of pramipexole production processes.
Mécanisme D'action
The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
Pramipexole Impurity A can be compared with other similar compounds, such as:
Pramipexole Impurity B: Another degradation impurity formed during the stability study of pramipexole.
Pramipexole Impurity D: A related compound used as a reference standard in analytical chemistry.
Pramipexole Impurity E: Another impurity formed during the synthesis and storage of pramipexole.
This compound is unique due to its specific formation mechanism and its role in the stability and efficacy of pramipexole formulations.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMJHYEAXACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
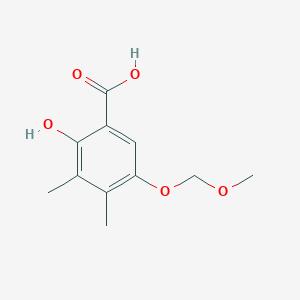
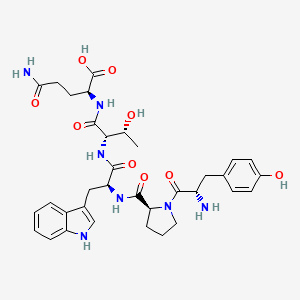
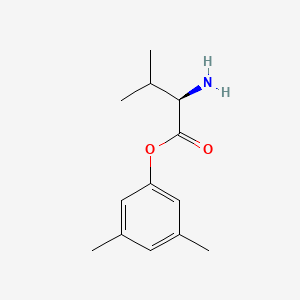
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

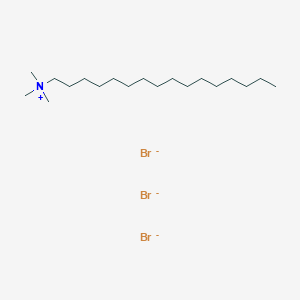
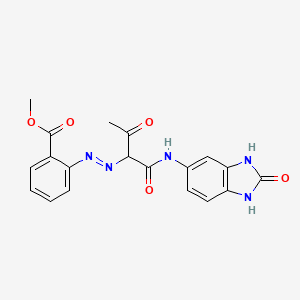
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

